molecular formula C23H25ClFN5O3 B1684515 Sapitinib CAS No. 848942-61-0

Sapitinib

Número de catálogo: B1684515
Número CAS: 848942-61-0
Peso molecular: 473.9 g/mol
Clave InChI: DFJSJLGUIXFDJP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sapitinib es un inhibidor de la tirosina quinasa que se dirige a la familia del receptor del factor de crecimiento epidérmico, incluyendo el receptor del factor de crecimiento epidérmico, la tirosina quinasa receptora de proteína erbB-2 y erbB-3. Es conocido por su potente inhibición de la proliferación celular impulsada por el factor de crecimiento epidérmico, lo que lo convierte en un candidato prometedor en el tratamiento del cáncer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Sapitinib implica múltiples pasos, incluyendo la formación de un anillo de piperidina unido a un grupo funcional N-metil acetamida. Los pasos clave incluyen:

Métodos de producción industrial

La producción industrial de this compound típicamente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso incluye:

Análisis De Reacciones Químicas

Tipos de reacciones

Sapitinib se somete a varios tipos de reacciones químicas, incluyendo:

Reactivos y condiciones comunes

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen derivados hidroxilados, formas reducidas del compuesto y derivados sustituidos con varios grupos funcionales .

Aplicaciones Científicas De Investigación

Head and Neck Squamous Cell Carcinoma (HNSCC)

A study investigated sapitinib's efficacy as an adjuvant therapy in HNSCC. The findings indicated that this compound inhibited cell proliferation in vitro and improved survival rates in animal models post-surgery. Specifically, the study demonstrated that:

  • Cell Lines Used : Six human HNSCC cell lines showed overexpression of ErbB2 and ErbB3.
  • Inhibition Results : this compound at 50 nM effectively inhibited cell proliferation without inducing apoptosis.
  • Animal Study : Mice treated with this compound post-tumor resection exhibited improved survival outcomes, suggesting its potential as an effective targeted chemotherapy agent for recurrent or metastatic HNSCC .

Colon Cancer

This compound has shown promise in overcoming drug resistance in colon cancer cells. Research highlighted its ability to enhance the efficacy of standard chemotherapy agents like paclitaxel and doxorubicin:

  • Mechanism : this compound increased drug accumulation in resistant colon cancer cells by inhibiting the activity of the ABCB1 transporter.
  • Cell Line Studies : In vitro tests on SW620/Ad300 cells demonstrated that this compound significantly reversed multidrug resistance (MDR) without altering ABCB1 expression levels .
  • Cytotoxicity Data :
    • SW620/Ad300 IC50 for this compound: 35.5 μM
    • HEK293/ABCB1 IC50 for this compound: 25.5 μM
DrugEfficacy in Resistant CellsIC50 (μM)
This compoundIncreased35.5
PaclitaxelDecreasedVariable
DoxorubicinDecreasedVariable

Clinical Trials in Bowel Cancer

In clinical trials assessing various treatments for bowel cancer, this compound was evaluated alongside other agents:

  • FOCUS4-D Trial : In this trial, patients receiving this compound had a progression-free survival of approximately 3 months compared to 3.5 months for those on placebo. However, the overall survival rates were similar across treatment groups .
  • Side Effects : Common adverse effects included mild symptoms such as diarrhea and skin rashes, with some patients experiencing more severe reactions.

Case Study 1: Efficacy in Advanced Cancer

A comprehensive study assessed this compound's safety and efficacy when combined with standard chemotherapy regimens like FOLFIRI (folinic acid, fluorouracil, and irinotecan):

  • Patient Cohort : 18 patients participated, receiving both FOLFIRI and this compound.
  • Outcomes : The study aimed to evaluate dose-limiting toxicities and overall response rates, with initial results indicating manageable toxicity profiles .

Case Study 2: Overcoming Drug Resistance

Another pivotal study focused on this compound's role in reversing MDR in colon cancer:

  • Experimental Design : The study utilized both parental and ABCB1 overexpressing cell lines to assess cytotoxicity.
  • Findings : this compound significantly enhanced the cytotoxic effects of paclitaxel and doxorubicin in resistant cell lines compared to controls .

Mecanismo De Acción

Sapitinib ejerce sus efectos inhibiendo la actividad de la tirosina quinasa de la familia del receptor del factor de crecimiento epidérmico. Se une al sitio de unión del ATP de estos receptores, previniendo la autofosforilación y la posterior activación de las vías de señalización descendentes. Esta inhibición conduce a una reducción de la proliferación celular y el crecimiento tumoral .

Comparación Con Compuestos Similares

Compuestos similares

Unicidad de Sapitinib

This compound es único en su capacidad de inhibir a múltiples miembros de la familia del receptor del factor de crecimiento epidérmico, incluyendo erbB-2 y erbB-3, además del receptor del factor de crecimiento epidérmico. Este espectro más amplio de inhibición proporciona una actividad antitumoral mejorada en comparación con otros agentes de espectro más estrecho .

Actividad Biológica

Sapitinib (AZD8931) is a potent reversible inhibitor of the epidermal growth factor receptor (EGFR) family, including HER2 and HER3. This compound has garnered significant attention due to its ability to enhance the efficacy of other anticancer drugs and its unique metabolic characteristics. This article explores the biological activity of this compound, highlighting key research findings, case studies, and metabolic pathways.

This compound functions primarily as a tyrosine kinase inhibitor (TKI), competing with ATP for binding to the active sites of EGFR and related receptors. Its mechanism involves:

  • Inhibition of EGF-driven cellular proliferation : Studies demonstrate that this compound is more effective than gefitinib in inhibiting cell growth across various tumor lines, indicating a broader therapeutic potential .
  • Reversal of multidrug resistance (MDR) : this compound has been shown to enhance the cytotoxic effects of chemotherapeutic agents like paclitaxel and doxorubicin in cancer cells that overexpress the ABCB1 transporter. This effect is achieved without altering the expression or location of the transporter itself .

Cytotoxicity Studies

Research has established the cytotoxic profile of this compound across different cell lines. The following table summarizes key findings from cytotoxicity assays:

Cell LineIC50 (μM)Effect on Paclitaxel/Doxorubicin Efficacy
SW62039.7No significant change
SW620/Ad30035.5Increased efficacy
HEK293/pcDNA3.133.3No significant change
HEK293/ABCB125.5Increased efficacy

The data indicates that while this compound alone shows moderate cytotoxicity, it significantly enhances the effectiveness of other drugs in resistant cell lines .

Metabolic Pathways

Understanding the metabolic stability and bioactivation pathways of this compound is crucial for predicting its pharmacokinetics. Key findings include:

  • Major metabolic pathways : The primary pathway involves hydroxylation at the piperidine moiety, leading to several metabolites identified through liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
  • Reactive intermediates : Studies have characterized multiple reactive intermediates, including two iminiums and one aldehyde, suggesting complex metabolic behavior that could influence both efficacy and toxicity .

Case Studies

  • Combination Therapy in Breast Cancer : In preclinical models of invasive breast cancer (IBC) with EGFR overexpression, this compound demonstrated significant antitumor activity when combined with paclitaxel, leading to enhanced apoptosis in tumor cells .
  • Colorectal Cancer Trials : A randomized controlled trial investigated this compound's effectiveness in patients with colorectal cancer, showing promise in inhibiting EGFR signaling pathways .

Propiedades

IUPAC Name

2-[4-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClFN5O3/c1-26-21(31)12-30-8-6-14(7-9-30)33-20-10-15-18(11-19(20)32-2)27-13-28-23(15)29-17-5-3-4-16(24)22(17)25/h3-5,10-11,13-14H,6-9,12H2,1-2H3,(H,26,31)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJSJLGUIXFDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1CCC(CC1)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50233942
Record name Sapitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50233942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848942-61-0
Record name Sapitinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848942-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sapitinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848942610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sapitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12183
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sapitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50233942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[[4-[(3-chloro-2-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]oxy]-N-methyl-1-piperidineacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-[[4-[(3-Chloro-2-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]oxy]-N-methyl-1-piperidineacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SAPITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3499328002
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Sapitinib
Reactant of Route 2
Reactant of Route 2
Sapitinib
Reactant of Route 3
Reactant of Route 3
Sapitinib
Reactant of Route 4
Reactant of Route 4
Sapitinib
Reactant of Route 5
Sapitinib
Reactant of Route 6
Reactant of Route 6
Sapitinib

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.